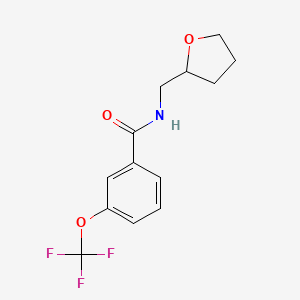
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide, also known as OTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
作用机制
The mechanism of action of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific enzymes and pathways that are involved in various cellular processes. For example, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and chromatin remodeling. By inhibiting HDACs, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can alter the expression of genes that are involved in cancer progression and inflammation. Additionally, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells. By inhibiting PDEs, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can increase the levels of cyclic nucleotides, which can lead to various physiological effects, including vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, anti-inflammatory effects, and neuroprotective effects. In cancer cells, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to induce cell cycle arrest and apoptosis by altering the expression of genes that are involved in these processes. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the activity of specific enzymes that are involved in cancer progression, such as HDACs and PDEs. In inflammation, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to suppress the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Furthermore, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in lab experiments is its specificity towards specific enzymes and pathways, which can lead to more targeted and effective therapies. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have low toxicity and good pharmacokinetic properties, which can make it a promising candidate for drug development. However, one limitation of using N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, further studies are needed to fully understand the safety and efficacy of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in humans.
未来方向
There are several future directions for research involving N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide. One area of interest is the development of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide-based therapies for cancer, inflammation, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide and its interaction with specific enzymes and pathways. Furthermore, the development of more efficient synthesis methods and formulations of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can improve its potential as a therapeutic agent.
合成方法
The synthesis of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide involves a multi-step process that includes the reaction of 3-(trifluoromethoxy)benzoyl chloride with oxirane, followed by the addition of ammonia and subsequent reaction with 2-methylpropan-1-ol. The final product is obtained after purification by column chromatography.
科学研究应用
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways that are involved in cancer progression. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to possess anti-inflammatory properties by suppressing the production of inflammatory cytokines and chemokines. Furthermore, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-4-1-3-9(7-10)12(18)17-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXFZAKHQOPLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-3-(trifluoromethoxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)
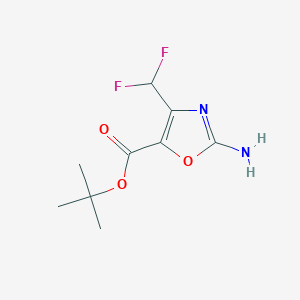

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)
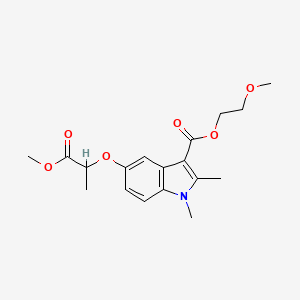
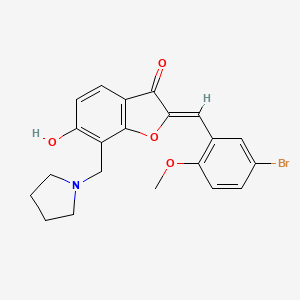
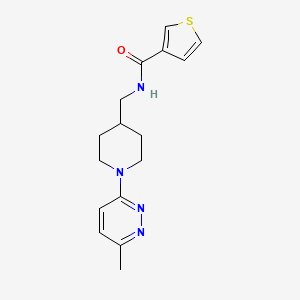
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)
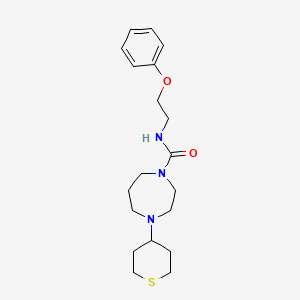
![3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2843242.png)
![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)
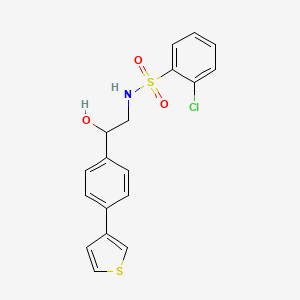
![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)
